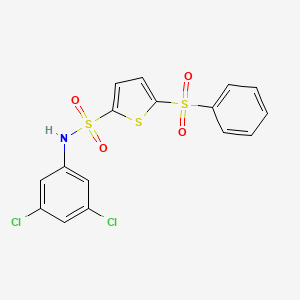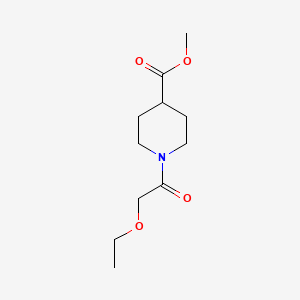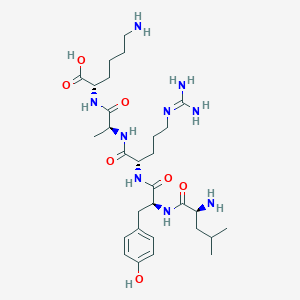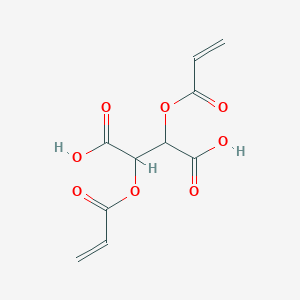![molecular formula C19H13N3O2S B12585674 2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) CAS No. 600729-72-4](/img/structure/B12585674.png)
2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) is a complex organic compound that features a pyridine core substituted with thiophene and pyridine-1-oxide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) can be achieved through a multicomponent Chichibabin pyridine synthesis reaction. This involves the reaction of 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction is typically carried out at room temperature for about an hour, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine-1-oxide groups can be reduced to pyridine.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) involves its ability to coordinate with metal ions, forming stable complexes. This coordination can alter the electronic properties of the compound, making it useful as a fluorescent sensor. The molecular targets include metal ions such as Fe³⁺, and the pathways involved are primarily related to the formation of coordination complexes .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Thienyl)pyridine: A simpler analog with similar coordination properties.
2,2’6’,2’'-Terpyridine: Another pyridine-based ligand with applications in coordination chemistry.
Uniqueness
2,2’-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine) is unique due to its combination of thiophene and pyridine-1-oxide groups, which provide distinct electronic and photophysical properties. This makes it particularly useful in applications requiring selective fluorescent sensing and coordination with metal ions .
Propiedades
Número CAS |
600729-72-4 |
|---|---|
Fórmula molecular |
C19H13N3O2S |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2,6-bis(1-oxidopyridin-1-ium-2-yl)-4-thiophen-2-ylpyridine |
InChI |
InChI=1S/C19H13N3O2S/c23-21-9-3-1-6-17(21)15-12-14(19-8-5-11-25-19)13-16(20-15)18-7-2-4-10-22(18)24/h1-13H |
Clave InChI |
FNKPCHYJYZGCOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)C2=CC(=CC(=N2)C3=CC=CC=[N+]3[O-])C4=CC=CS4)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


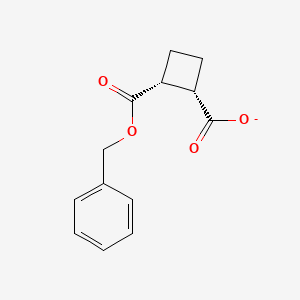

![N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12585616.png)
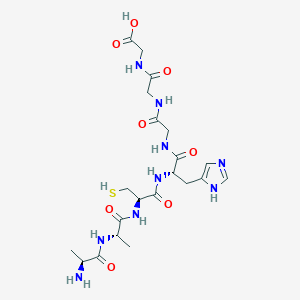
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)-](/img/structure/B12585621.png)
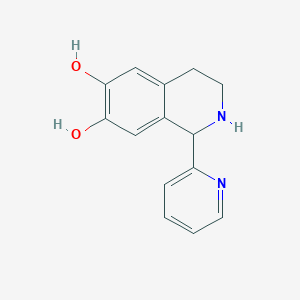
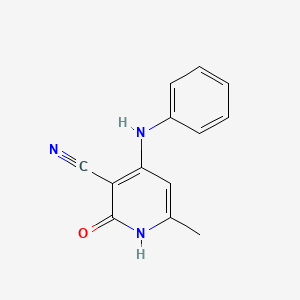
![2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane](/img/structure/B12585626.png)

